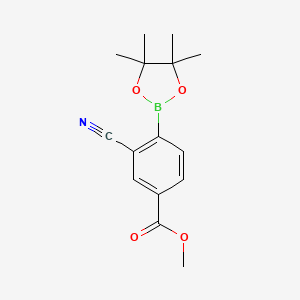
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C15H18BNO4 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H18BNO4 . The exact mass is 287.13300 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.11900 . The predicted density is 1.08±0.1 g/cm3 . The boiling point and melting point are not available . The LogP value, which represents the compound’s lipophilicity, is 1.64408 .Applications De Recherche Scientifique
-
Chemical Synthesis
- Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula . It has a molecular weight of 276.14 .
- This compound is often used in the field of chemical synthesis . It can be used as a reagent in various chemical reactions .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out. Typically, this compound would be combined with other reagents under controlled conditions to facilitate the desired chemical reaction .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new chemical bonds, leading to the synthesis of new chemical compounds .
-
Pharmaceutical Research
- This compound is often used in the field of pharmaceutical research . It can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out. Typically, this compound would be combined with other reagents under controlled conditions to facilitate the synthesis of the desired pharmaceutical compound .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new pharmaceutical compounds, which can then be tested for their potential therapeutic effects .
-
Material Science
- In the field of material science, boronic esters like this compound are often used in the synthesis of new materials . The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new materials, which can then be tested for their potential applications .
-
Organic Chemistry
- This compound can be used in organic chemistry as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
-
Pharmaceutical Synthesis
- This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds . It is often used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new pharmaceutical compounds, which can then be tested for their potential therapeutic effects .
-
Fluorescent Probes
- Some boronic esters, like this compound, can be used as fluorescent probes . These probes can be used in various analytical techniques to detect and measure the presence of other compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific analysis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific analysis being carried out. In general, this compound is used to facilitate the detection and measurement of other compounds .
-
Diels-Alder Reactions
- This compound can be used in Diels-Alder reactions with styrene and trans-β-nitrostyrene . Diels-Alder reactions are a type of pericyclic reaction used to form six-membered rings .
- The specific methods of application or experimental procedures can vary greatly depending on the specific reaction being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific reaction being carried out. In general, this compound is used to facilitate the formation of new six-membered rings .
-
Fluorescent Probes and Analytical Reagents
- This compound can also be used as a fluorescent probe and analytical reagent . These probes can be used in various analytical techniques to detect and measure the presence of other compounds .
- The specific methods of application or experimental procedures can vary greatly depending on the specific analysis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific analysis being carried out. In general, this compound is used to facilitate the detection and measurement of other compounds .
-
Preparation of Chemical Intermediates
- This compound is often used in the preparation of chemical intermediates . It is commonly used in the pharmaceutical and chemical industries .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being carried out .
- The results or outcomes obtained can also vary greatly depending on the specific synthesis being carried out. In general, this compound is used to facilitate the synthesis of new chemical intermediates .
Safety And Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJGLQVZIMTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

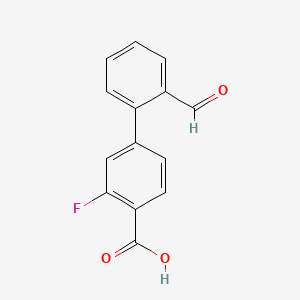
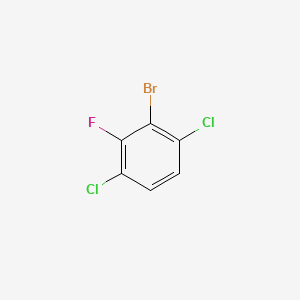
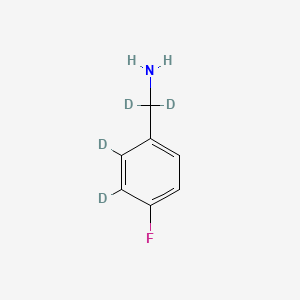
![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
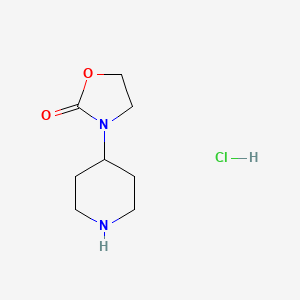
![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
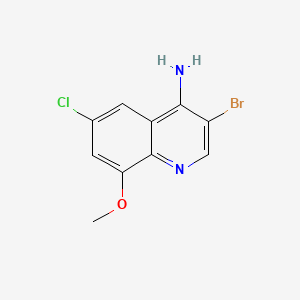

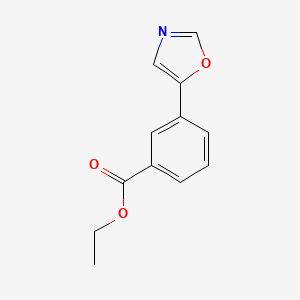
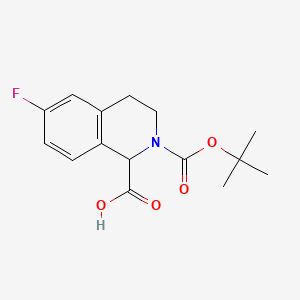
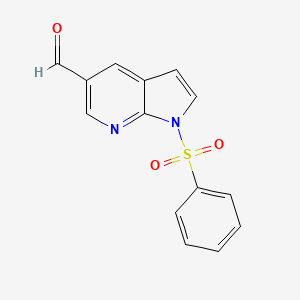
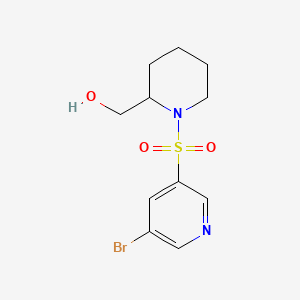
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)